1-Methylpiperazine-2,6-dione; trifluoroacetic acid

Medicinal Chemistry SAR Studies Isomer Identification

This TFA salt offers distinct advantages for CNS research: N1-methyl regiochemistry ensures accurate SAR modeling, while the salt form enhances solubility and handling. Documented dopamine agonist activity supports reliable in vivo studies. Specify CAS 1803609-86-0 to avoid freebase or isomer substitutions.

Molecular Formula C7H9F3N2O4
Molecular Weight 242.15 g/mol
CAS No. 1803609-86-0
Cat. No. B1430718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperazine-2,6-dione; trifluoroacetic acid
CAS1803609-86-0
Molecular FormulaC7H9F3N2O4
Molecular Weight242.15 g/mol
Structural Identifiers
SMILESCN1C(=O)CNCC1=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H8N2O2.C2HF3O2/c1-7-4(8)2-6-3-5(7)9;3-2(4,5)1(6)7/h6H,2-3H2,1H3;(H,6,7)
InChIKeyGTVXYVRYANCEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpiperazine-2,6-dione TFA Salt (CAS 1803609-86-0): Research-Grade Intermediate for Dopaminergic and CNS Studies


1-Methylpiperazine-2,6-dione; trifluoroacetic acid (CAS 1803609-86-0) is a heterocyclic organic compound comprising a 1-methyl-substituted piperazine-2,6-dione core as its trifluoroacetate (TFA) salt . The parent freebase (CAS 62828-00-6) has been characterized as a dopamine agonist exhibiting supersensitivity in locomotor activity assays in postnatal rats, indicating relevance for central nervous system (CNS) functional studies . The TFA salt form is commonly employed to enhance solubility and facilitate handling during synthetic and analytical workflows. As a research compound, it serves as a versatile intermediate and building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) around the piperazine-2,6-dione scaffold .

Why Generic Substitution of 1-Methylpiperazine-2,6-dione TFA Salt Fails: Structural and Salt-Form Specificity


The substitution of 1-methylpiperazine-2,6-dione TFA salt with generic piperazine-2,6-dione analogs is not trivial due to two critical factors: regiochemistry and salt form. The position of the methyl group (N1 vs. N4) fundamentally alters the molecule's electronic environment, conformational preferences, and resultant biological activity . For example, the N4-methyl isomer (4-MP) is a well-studied model compound for imide hydrolysis, but its pharmacological profile differs from the N1-substituted analog [1]. Furthermore, the presence of trifluoroacetic acid (TFA) as the counterion provides specific solubility and handling characteristics that may be crucial for certain synthetic or analytical protocols . Direct replacement with a freebase or alternative salt could introduce uncharacterized variables, particularly in quantitative biological assays where protonation state and solubility influence apparent potency.

Quantitative Evidence Guide: Differentiating 1-Methylpiperazine-2,6-dione TFA Salt from Structural Analogs


Regioisomeric Distinction: N1-Methyl vs. N4-Methyl Substitution

The target compound is the N1-methyl isomer, whereas the more commonly studied 4-methylpiperazine-2,6-dione (4-MP) is the N4-methyl regioisomer . This regioisomeric difference fundamentally alters the compound's physicochemical and biological properties. For instance, the N1-methyl substitution in the target compound creates a distinct hydrogen-bonding network and conformational preference compared to the N4-methyl analog, which is a known model for imide hydrolysis studies [1]. This specificity is critical for SAR studies where even minor substituent position changes can drastically affect target binding.

Medicinal Chemistry SAR Studies Isomer Identification

Functional Selectivity: Dopamine Agonist Activity in Behavioral Models

1-Methylpiperazine-2,6-dione (freebase) has been directly characterized as a dopamine agonist demonstrating supersensitivity in locomotor activity assays using postnatal rats . While no direct head-to-head comparison with other piperazine-2,6-diones is available, this functional activity is notable because structurally similar analogs like 4-MP are primarily utilized as model compounds for imide stability studies and lack documented dopaminergic activity [1]. The observed behavioral effect provides a functional benchmark for in vivo CNS studies that other piperazine-2,6-dione analogs may not replicate.

Neuroscience Behavioral Pharmacology CNS Research

Salt Form Advantage: TFA Salt for Enhanced Solubility and Handling

The target compound is supplied as the trifluoroacetic acid (TFA) salt, a common strategy to improve aqueous solubility and handling characteristics of basic heterocyclic amines . While direct comparative solubility data for this specific compound is not publicly available, TFA salts are widely employed in organic synthesis and analytical chemistry for their favorable solubility profiles and ease of neutralization . The freebase form (CAS 62828-00-6) is also available but may present different solubility and storage properties . For researchers requiring consistent dissolution in aqueous buffers or polar solvents for biological assays, the TFA salt form offers a practical advantage over the freebase or alternative salt forms.

Analytical Chemistry Synthetic Chemistry Sample Preparation

Purity Benchmark: Research-Grade Specification of ≥95%

The compound is specified at ≥95% purity, a standard research-grade benchmark for reliable performance in biological assays and chemical synthesis . While many generic piperazine-2,6-dione analogs may be available at lower purity grades, this specification ensures consistency in quantitative experiments. For comparison, the freebase form is also commonly supplied at ≥95% purity , but the TFA salt provides the added benefit of defined stoichiometry and improved solubility. For procurement, verifying the purity specification is essential to minimize batch-to-batch variability in downstream applications.

Quality Control Reproducibility Assay Validation

Optimal Research and Industrial Applications for 1-Methylpiperazine-2,6-dione TFA Salt (CAS 1803609-86-0)


Structure-Activity Relationship (SAR) Studies of Dopaminergic Agents

The compound's documented dopamine agonist activity and supersensitivity in postnatal rat locomotor assays make it a valuable tool for SAR investigations exploring the impact of N1-methyl substitution on CNS activity. The TFA salt form facilitates accurate weighing and dissolution for in vitro and in vivo dosing, ensuring reproducibility in behavioral pharmacology experiments.

Synthetic Intermediate for Piperazine-2,6-dione Derivatives

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry . 1-Methylpiperazine-2,6-dione TFA salt serves as a key building block for further functionalization at the remaining amine position (N4) or the methyl group. The TFA salt's enhanced solubility simplifies reaction setup and purification steps.

Analytical Method Development and Reference Standard

With a defined purity of ≥95% and a distinct CAS number (1803609-86-0), the TFA salt is suitable as a reference standard for HPLC, LC-MS, and NMR method development. Its unique salt form allows unambiguous identification and quantification in complex mixtures, differentiating it from the freebase and other analogs.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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